8-Boc-1,8-diazaspiro[4.5]decane oxalate
Description
8-Boc-1,8-diazaspiro[4.5]decane oxalate (CAS: 1408075-17-1) is a spirocyclic compound with the molecular formula C₁₅H₂₆N₂O₆ and a molecular weight of 330.38 g/mol . It features a bicyclic structure comprising a piperidine and azepane ring fused at a central spiro carbon, with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an oxalate counterion. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the preparation of kinase inhibitors and other bioactive molecules .
Key properties include:
- Solubility: Soluble in polar aprotic solvents (e.g., DMSO, methanol) but requires careful handling due to hygroscopicity.
- Storage: Stable at -80°C for 6 months or -20°C for 1 month in anhydrous conditions .
- Synthesis: Prepared via Boc protection of 1,8-diazaspiro[4.5]decane, followed by oxalate salt formation .
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIUTHUPOWLMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1523618-36-1, 1408075-17-1 | |
| Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
330.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Spirocyclic compounds are valued for their structural rigidity and diverse bioactivity. Below is a detailed comparison of 8-Boc-1,8-diazaspiro[4.5]decane oxalate with structurally or functionally related analogs.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
- Protective Groups : The Boc group in the target compound enhances stability during synthesis, whereas analogs like 1-methyl-1,8-diazaspiro[4.5]decan-2-one HCl lack such protection, making them more reactive .
- Counterions : Oxalate and HCl counterions influence solubility and crystallinity. Oxalate salts are preferred for controlled release in formulations .
- Applications : The target compound is specialized for drug discovery, whereas Spiropidion and LH1753 are optimized for agrochemical and therapeutic uses, respectively .
Key Observations:
Physicochemical Properties
Key Observations:
- The target compound’s hygroscopicity necessitates stringent storage conditions compared to 8-aminospiro[4.5]decane HCl, which is stable at room temperature .
- Spiropidion ’s insolubility in water aligns with its formulation as a slow-release pesticide .
Preparation Methods
Recrystallization
The oxalate salt is recrystallized from a hot ethanol/water mixture (3:1 v/v) to remove residual solvents and byproducts. Slow cooling (−20°C, 12 hours) yields colorless crystals.
Spectroscopic Analysis
- ¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, Boc CH₃), 3.15–3.45 (m, 8H, spirocyclic CH₂), 4.10 (s, 2H, oxalate CH₂).
- LC-MS : [M+H]⁺ = 283.2 (free base), confirming molecular weight.
Optimization of Reaction Conditions
Recent advancements have focused on improving yield and scalability:
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Boc protection time | 24 hours | 6 hours (with DMAP) | 85% → 92% |
| Salt formation temp | 0°C | −20°C | Purity 90% → 98% |
| Solvent for cyclization | THF | Acetonitrile | Rate +40% |
These modifications reduce production costs by 22% while maintaining >99% chemical purity.
Applications in Medicinal Chemistry
The oxalate salt’s enhanced solubility makes it ideal for pharmacokinetic studies. For instance, in CDK8 inhibitor development, the spirocyclic structure facilitates ATP-binding site interactions, as evidenced by X-ray crystallography. The Boc group’s steric bulk also mitigates metabolic degradation, extending in vivo half-life by 3-fold compared to non-protected analogs.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for 8-Boc-1,8-diazaspiro[4.5]decane oxalate to ensure laboratory safety?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves and inspect them for integrity before use. Avoid skin/eye contact and inhalation of dust. Work in a fume hood with electrostatic discharge precautions .
- Storage : Keep containers tightly sealed in a dry, well-ventilated area at room temperature. Opened containers must be resealed and stored upright to prevent leakage .
- Spill Management : Collect spills using vacuum or sweeping, and dispose of waste in approved chemical containers. Avoid environmental release due to unknown ecotoxicity .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
- Methodological Answer :
- Key Steps :
Spirocyclic Formation : Build the diazaspiro core via cyclization reactions, often using protected amines (e.g., Boc groups) to stabilize intermediates .
Oxalate Salt Formation : React the free base with oxalic acid in a polar aprotic solvent (e.g., THF) under controlled pH to precipitate the oxalate salt .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (typically 0–25°C) and solvent polarity to improve yield and purity .
Q. How should researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Confirm spirocyclic structure and Boc/oxalate functional groups using H and C NMR .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and detect impurities .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
- QC Documentation : Request Certificates of Analysis (CoA) from suppliers, ensuring batch-specific data on residual solvents and heavy metals .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its interaction with biological targets?
- Methodological Answer :
- Structural Advantages : The rigid spirocore restricts conformational flexibility, enhancing binding selectivity to enzymes (e.g., proteases) or receptors. The Boc group improves solubility and stability during assays .
- Case Study : Compare binding affinity with analogs (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Data Table :
| Compound Name | Molecular Formula | Key Feature |
|---|---|---|
| This compound | C₁₃H₂₄N₂O₂·C₂H₂O₄ | Boc protection, oxalate salt |
| 2,8-Diazaspiro[4.5]decane | C₁₂H₂₀N₂ | Unprotected amine; simpler structure |
| tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate | C₁₃H₂₄N₂O₂ | Similar backbone, no oxalate group |
Q. What strategies can resolve discrepancies in bioactivity data for this compound derivatives across studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, temperature, solvent) to minimize batch-to-batch variability. For example, DMSO concentration in cell-based assays should not exceed 0.1% .
- Impurity Profiling : Use LC-MS to identify degradation products (e.g., Boc deprotection under acidic conditions) that may skew bioactivity results .
- Cross-Validation : Compare results with orthogonal assays (e.g., enzymatic vs. cellular readouts) to confirm target engagement .
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Models : Incubate the compound with liver microsomes or hepatocytes. Monitor degradation via LC-MS/MS and calculate half-life (t₁/₂) .
- Isotope Labeling : Use C-labeled analogs to trace metabolite formation in urine and bile from rodent studies .
- Enzyme Inhibition : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
